molecular formula C12H12N2O B1352989 6-(4-Ethylphenyl)pyridazin-3-ol CAS No. 55901-96-7

6-(4-Ethylphenyl)pyridazin-3-ol

Cat. No.: B1352989
CAS No.: 55901-96-7
M. Wt: 200.24 g/mol
InChI Key: WRMGYZYIXOIATK-UHFFFAOYSA-N
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Description

6-(4-Ethylphenyl)pyridazin-3-ol is an organic compound with the molecular formula C12H12N2O. It belongs to the class of pyridazinone derivatives, which are known for their diverse pharmacological activities. This compound features a pyridazine ring substituted with a 4-ethylphenyl group at the 6-position and a hydroxyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethylphenyl)pyridazin-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethylbenzoylhydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization and subsequent hydrolysis to yield the desired product . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol or acetic acid, and using a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethylphenyl)pyridazin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.

    Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of 6-(4-ethylphenyl)pyridazin-3-one.

    Reduction: Formation of 6-(4-ethylphenyl)dihydropyridazin-3-ol.

    Substitution: Formation of 6-(4-ethylphenyl)-5-nitropyridazin-3-ol or 6-(4-ethylphenyl)-5-bromopyridazin-3-ol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(4-ethylphenyl)pyridazin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and exerting its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Phenylpyridazin-3-ol
  • 6-(4-Methylphenyl)pyridazin-3-ol
  • 6-(4-Chlorophenyl)pyridazin-3-ol

Uniqueness

6-(4-Ethylphenyl)pyridazin-3-ol is unique due to the presence of the ethyl group at the 4-position of the phenyl ring, which can influence its pharmacokinetic and pharmacodynamic properties. This structural variation can affect the compound’s solubility, binding affinity, and overall biological activity compared to its analogs .

Properties

IUPAC Name

3-(4-ethylphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-9-3-5-10(6-4-9)11-7-8-12(15)14-13-11/h3-8H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMGYZYIXOIATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403407
Record name 6-(4-ethylphenyl)pyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55901-96-7
Record name 6-(4-ethylphenyl)pyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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